

A Comparative Guide to Methyl (S)-(-)-lactate in Various Solvent Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl (S)-(-)-lactate**

Cat. No.: **B143375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl (S)-(-)-lactate, a bio-derived, biodegradable, and non-toxic solvent, is increasingly recognized as a sustainable alternative in pharmaceutical and chemical applications. Its performance as a chiral building block and solvent is critically dependent on the solvent system in which it is used. This guide provides an objective comparison of **Methyl (S)-(-)-lactate**'s performance against other common lactate esters, supported by experimental data to inform solvent selection in research and development.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of **Methyl (S)-(-)-lactate** and its common alternative, ethyl lactate, is essential for predicting their behavior in various solvent systems. Both are colorless liquids with characteristic mild odors and are considered environmentally friendly "green solvents".^{[1][2][3]} Key physical properties are summarized in the table below for easy comparison.

Property	Methyl (S)-(-)-lactate	Ethyl (S)-(-)-lactate
CAS Number	27871-49-4	687-47-8
Molecular Formula	C ₄ H ₈ O ₃	C ₅ H ₁₀ O ₃
Molecular Weight	104.10 g/mol [4]	118.13 g/mol [2]
Boiling Point	144-145 °C[4]	151-155 °C[2]
Melting Point	-66 °C[4]	-26 °C[2]
Density	1.093 g/cm ³ [4]	1.03 g/cm ³ [2]
Flash Point	49 °C[4]	54.6 °C[5]

Solubility Profile

The solubility of a chiral building block is paramount to its utility in synthesis and formulation.

Methyl (S)-(-)-lactate and ethyl lactate exhibit broad miscibility with a range of common organic solvents.

Qualitative Solubility:

Both **Methyl (S)-(-)-lactate** and ethyl lactate are reported to be miscible with water and common organic solvents such as ethanol, acetone, and ether.[1][2] This high solubility is attributed to their ability to act as both hydrogen bond donors and acceptors.

Quantitative Solubility in Supercritical Carbon Dioxide (scCO₂):

Supercritical CO₂ is an environmentally benign solvent of significant interest in chemical processing. A comparative study on the solubility of various alkyl lactates in scCO₂ revealed that **Methyl (S)-(-)-lactate** exhibits the highest solubility among the tested esters. This suggests its potential for superior performance in applications utilizing scCO₂ as a reaction or extraction medium.

Alkyl Lactate	Temperature (K)	Pressure (MPa)	Mole Fraction Solubility of Lactate in CO ₂
Methyl lactate	333.2	10	~0.45
Ethyl lactate	333.2	10	~0.38
Propyl lactate	333.2	10	~0.30
Butyl lactate	333.2	10	~0.25

(Data extrapolated
from graphical
representations in the
cited study)[6]

Stability in Aqueous Systems: A Kinetic Comparison

The stability of a chiral building block in the presence of water is a critical factor, particularly in applications where aqueous workups or formulations are necessary. The hydrolysis of lactate esters to lactic acid and the corresponding alcohol is a key degradation pathway. A kinetic study comparing the hydrolysis of methyl lactate and ethyl lactate in aqueous solutions at 40°C demonstrated that methyl lactate hydrolyzes at a faster rate than ethyl lactate under the same conditions.[7]

This indicates that for applications requiring higher stability in aqueous environments, ethyl lactate may be a more suitable choice. However, for processes where the controlled release of lactic acid is desired, the faster hydrolysis of methyl lactate could be advantageous.

Experimental Protocols

To facilitate the reproduction and validation of these findings, detailed experimental protocols for key performance assessments are provided below.

Protocol 1: Determination of Liquid-Liquid Solubility

This protocol outlines a method for determining the mutual solubility of two liquids, which is essential for establishing the solubility profile of **Methyl (S)-(-)-lactate** in various organic

solvents.

Objective: To quantitatively determine the solubility of a liquid analyte (e.g., **Methyl (S)-(-)-lactate**) in a liquid solvent (e.g., toluene).

Materials:

- Analyte liquid (e.g., **Methyl (S)-(-)-lactate**)
- Solvent liquid (e.g., toluene)
- Calibrated burette
- Graduated cylinder or volumetric flask
- Stirring plate and magnetic stir bar
- Thermostatically controlled water bath
- Analytical balance

Procedure:

- Accurately weigh a specific amount of the analyte liquid into a tared flask.
- Place the flask in the thermostatically controlled water bath set to the desired temperature.
- Add the solvent liquid from a burette in small, known increments.
- After each addition, stir the mixture vigorously until a single, clear phase is observed, indicating complete dissolution.
- Continue adding the solvent until the solution becomes saturated, evidenced by the appearance of a persistent second phase (cloudiness or separation of layers).
- Record the total volume of solvent added to reach the saturation point.
- Calculate the solubility as the mass of analyte per volume or mass of solvent.

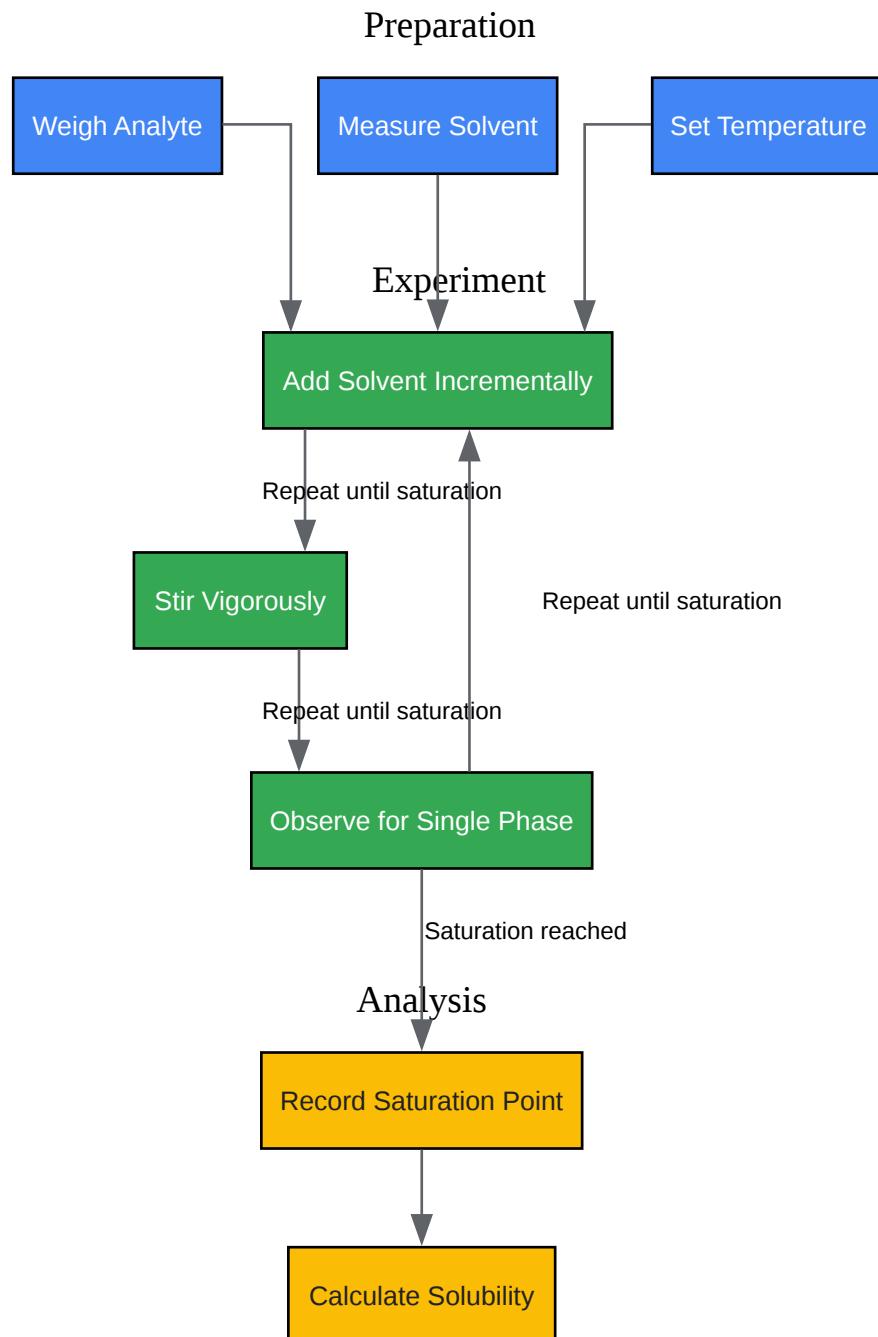
Protocol 2: Monitoring Reaction Kinetics via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for comparing the performance of different solvents, such as **Methyl (S)-(-)-lactate** and ethyl lactate, in a chemical reaction by monitoring the reaction kinetics.

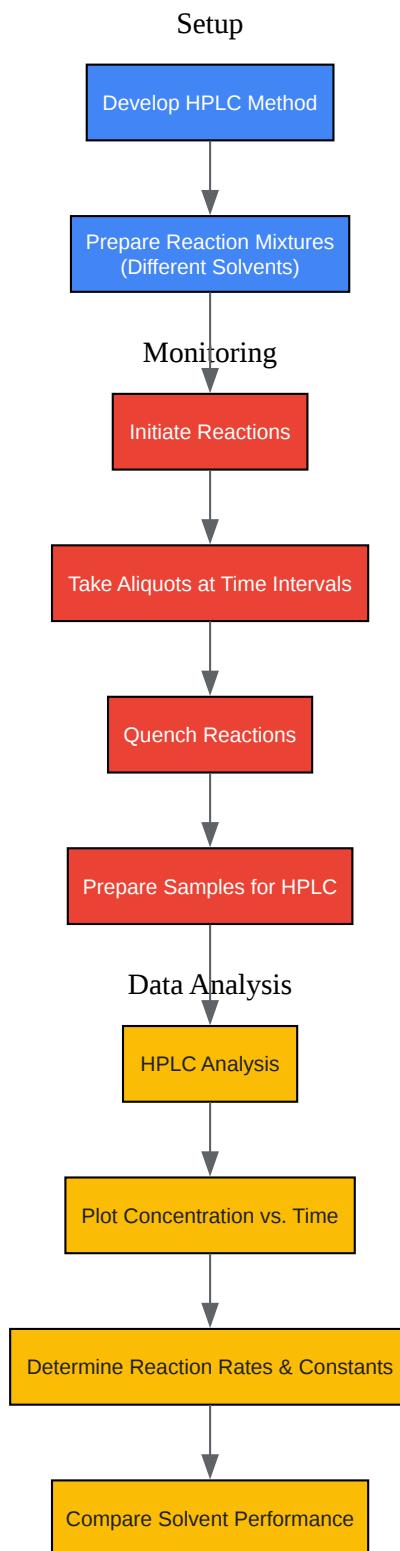
Objective: To compare the rate of a model chemical reaction (e.g., an S_N2 reaction) in **Methyl (S)-(-)-lactate** versus an alternative solvent.

Materials:

- Reactants for the chosen model reaction
- **Methyl (S)-(-)-lactate** (as solvent)
- Alternative solvent (e.g., ethyl lactate)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column
- Mobile phase solvents (HPLC grade)
- Syringes and syringe filters
- Autosampler vials
- Thermostatted reaction vessel


Procedure:

- Method Development: Develop an HPLC method capable of separating and quantifying the starting materials and the product(s) of the chosen model reaction. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
- Reaction Setup: In separate thermostatted reaction vessels, prepare the reaction mixtures by dissolving the reactants in either **Methyl (S)-(-)-lactate** or the alternative solvent.


- Reaction Initiation: Initiate the reactions simultaneously by adding the final reactant or by bringing the reaction mixtures to the desired temperature.
- Sampling: At predetermined time intervals, withdraw a small aliquot of each reaction mixture.
- Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by rapid cooling or by adding a quenching agent.
- Sample Preparation: Dilute the quenched aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC detector. Filter the diluted sample through a syringe filter into an autosampler vial.
- HPLC Analysis: Inject the prepared samples onto the HPLC system and record the chromatograms.
- Data Analysis: Integrate the peak areas of the starting material(s) and product(s) in each chromatogram. Plot the concentration of a reactant or product as a function of time for each solvent system.
- Kinetic Analysis: From the concentration versus time data, determine the initial reaction rate and the rate constant for the reaction in each solvent. A comparison of these kinetic parameters will provide a quantitative measure of the solvent's effect on the reaction performance.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility determination and reaction kinetic monitoring.

[Click to download full resolution via product page](#)

Caption: Workflow for determining liquid-liquid solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for monitoring reaction kinetics via HPLC.

Conclusion

Methyl (S)-(-)-lactate presents a compelling profile as a green and versatile chiral building block and solvent. Its high solubility in a range of solvents, particularly its superior performance in supercritical CO₂, makes it an attractive option for various applications. However, its faster hydrolysis rate in aqueous solutions compared to ethyl lactate is a critical consideration for formulation and process design. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and make informed decisions based on the specific requirements of their solvent systems. Further research into the quantitative solubility of **Methyl (S)-(-)-lactate** in a broader range of non-polar organic solvents and its performance as a reaction medium for various organic transformations will continue to enhance its applicability in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl lactate - Wikipedia [en.wikipedia.org]
- 5. Ethyl lactate CAS#: 97-64-3 [m.chemicalbook.com]
- 6. Solution Thermodynamics of Methyl, Ethyl, Propyl, and Butyl Lactates in High-Pressure CO₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [A Comparative Guide to Methyl (S)-(-)-lactate in Various Solvent Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143375#performance-of-methyl-s-lactate-in-various-solvent-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com